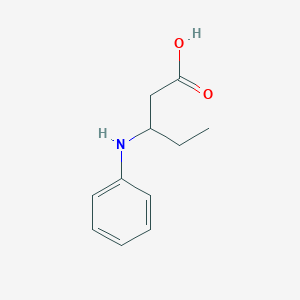

3-(Phenylamino)pentanoic acid

Descripción

3-(Phenylamino)pentanoic acid is a substituted pentanoic acid derivative featuring a phenylamino group (-NH-C6H5) at the third carbon of the pentanoic acid backbone. These analogs are characterized by modifications to the phenyl group or the carboxylic acid moiety, which influence their physicochemical properties and biological activities.

Propiedades

Fórmula molecular |

C11H15NO2 |

|---|---|

Peso molecular |

193.24 g/mol |

Nombre IUPAC |

3-anilinopentanoic acid |

InChI |

InChI=1S/C11H15NO2/c1-2-9(8-11(13)14)12-10-6-4-3-5-7-10/h3-7,9,12H,2,8H2,1H3,(H,13,14) |

Clave InChI |

DGTUVJCWZZBZHF-UHFFFAOYSA-N |

SMILES canónico |

CCC(CC(=O)O)NC1=CC=CC=C1 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(phenylamino)pentanoic acid typically involves the reaction of pentanoic acid with aniline under specific conditions. One common method is the amidation reaction, where pentanoic acid is first converted to its acyl chloride derivative using thionyl chloride. The acyl chloride is then reacted with aniline to form the desired product.

Industrial Production Methods: In an industrial setting, the production of 3-(phenylamino)pentanoic acid can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and controlled conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.

Análisis De Reacciones Químicas

Types of Reactions: 3-(Phenylamino)pentanoic acid can undergo various chemical reactions, including:

Oxidation: The phenylamino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 3-(phenylamino)pentanol.

Substitution: Formation of substituted phenylamino derivatives.

Aplicaciones Científicas De Investigación

3-(Phenylamino)pentanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-(Phenylamino)pentanoic acid involves its interaction with specific molecular targets. The phenylamino group can interact with enzymes and receptors, potentially modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their function. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparación Con Compuestos Similares

Table 1: Key Structural Analogs of 3-(Phenylamino)pentanoic Acid

Key Observations :

- Substituent Effects : The introduction of electron-withdrawing groups (e.g., trifluoromethyl in ) enhances metabolic stability and target affinity, making such derivatives valuable in drug design.

- Functional Group Diversity : Amidation ( ) or esterification ( ) of the carboxylic acid group alters bioavailability and solubility, tailoring compounds for specific applications.

Functional Derivatives

Table 2: Functional Derivatives of Pentanoic Acid

Key Observations :

- Biological Activity: Branched-chain esters (e.g., 4-methylpentanoic acid ethyl ester) exhibit antifungal properties in yeast-mediated biocontrol systems .

- Therapeutic Potential: Compounds like IDN-6556 demonstrate the role of pentanoic acid derivatives in modulating apoptosis and inflammation .

Physicochemical and Thermodynamic Properties

Table 3: Thermodynamic Comparison of Pentanoic Acid Derivatives

Key Observations :

- Enthalpy of formation (ΔHf) increases with chain length, as seen in the pentanoic-to-hexanoic acid transition .

- Substitution with aromatic groups (e.g., phenylamino) likely elevates molecular weight and lipophilicity, impacting membrane permeability.

Actividad Biológica

3-(Phenylamino)pentanoic acid, also known as 3-anilinopentanoic acid, is an organic compound with the molecular formula CHNO. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Understanding its biological activity is crucial for exploring its applications in drug development and biochemical research.

- Molecular Formula : CHNO

- Molecular Weight : 193.24 g/mol

- IUPAC Name : 3-anilinopentanoic acid

- Canonical SMILES : CCC(CC(=O)O)NC1=CC=CC=C1

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 193.24 g/mol |

| IUPAC Name | 3-anilinopentanoic acid |

| InChI Key | DGTUVJCWZZBZHF-UHFFFAOYSA-N |

Synthesis

The synthesis of 3-(phenylamino)pentanoic acid typically involves the amidation reaction of pentanoic acid with aniline. The process can be summarized as follows:

- Conversion of Pentanoic Acid : Pentanoic acid is converted to its acyl chloride derivative using thionyl chloride.

- Reaction with Aniline : The acyl chloride is then reacted with aniline to form 3-(phenylamino)pentanoic acid.

This synthetic route allows for the production of the compound in a controlled manner, ensuring high yield and purity.

The biological activity of 3-(phenylamino)pentanoic acid is attributed to its structural features, particularly the phenylamino group. This group can interact with various biological targets, including enzymes and receptors, potentially modulating their activity. The carboxylic acid moiety may form hydrogen bonds with target molecules, influencing their function.

Pharmacological Effects

Research indicates that compounds similar to 3-(phenylamino)pentanoic acid exhibit various pharmacological effects:

Case Study 1: Insecticidal Properties

A study focusing on the larvicidal activity of phenylamino derivatives revealed significant findings regarding their efficacy against Aedes aegypti larvae. While specific data on 3-(phenylamino)pentanoic acid was not provided, related compounds demonstrated LC50 values indicating effective insecticidal activity without notable toxicity to mammalian cells .

Case Study 2: Antimicrobial Research

Research into similar compounds has highlighted their potential as antimicrobial agents. For instance, certain phenylamino derivatives have shown effectiveness against various bacterial strains, suggesting that 3-(phenylamino)pentanoic acid could exhibit comparable biological activities .

Comparative Analysis

To better understand the uniqueness of 3-(phenylamino)pentanoic acid, it can be compared with other similar compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 3-(Phenylamino)propanoic acid | Moderate antimicrobial properties | Shorter carbon chain |

| 3-(Phenylamino)butanoic acid | Potential anti-inflammatory effects | Intermediate chain length |

| 3-(Phenylamino)hexanoic acid | Enhanced lipophilicity | Longer carbon chain |

Q & A

Q. What are the key synthetic methodologies for preparing 3-(Phenylamino)pentanoic acid, and how can reaction conditions be optimized?

Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling phenylamine derivatives with pentanoic acid precursors. Key steps include:

- Amide bond formation : Use carbodiimide reagents (e.g., DCC or EDC) with catalytic DMAP in anhydrous solvents like dichloromethane .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the product .

- Optimization : Monitor reaction progress via TLC and adjust stoichiometry of reagents (e.g., 1.2 equivalents of phenylamine to prevent side reactions) .

Q. What analytical techniques are critical for characterizing 3-(Phenylamino)pentanoic acid?

Methodological Answer :

- Structural confirmation :

- Purity assessment :

- HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Q. How should researchers handle and store 3-(Phenylamino)pentanoic acid to ensure stability?

Methodological Answer :

- Storage : Under inert gas (argon) at –20°C to prevent oxidation or hydrolysis .

- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact .

- Degradation monitoring : Periodically analyze stored samples via NMR or HPLC to detect decomposition (e.g., ester hydrolysis or amine oxidation) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of 3-(Phenylamino)pentanoic acid in neuronal models?

Methodological Answer :

- In vitro assays :

- Test modulation of neuronal receptors (e.g., GABA or glutamate receptors) using calcium imaging or patch-clamp electrophysiology .

- Dose-response curves (1–100 µM) with controls (e.g., NaCl or MSG) to isolate specific effects .

- Data normalization : Normalize responses to baseline activity and use ANOVA with Tukey post-hoc tests for statistical rigor .

Q. How can contradictory solubility data for 3-(Phenylamino)pentanoic acid in literature be reconciled?

Methodological Answer :

- Experimental replication : Repeat solubility tests in standardized solvents (e.g., water, DMSO) under controlled temperatures (25°C ± 1°C) .

- Purity verification : Compare HPLC chromatograms of samples from different sources to rule out impurities affecting solubility .

- pH adjustment : Explore pH-dependent solubility (e.g., using buffers) since the compound may exhibit zwitterionic behavior .

Q. What strategies are effective for synthesizing derivatives of 3-(Phenylamino)pentanoic acid to study structure-activity relationships (SAR)?

Methodological Answer :

- Derivatization approaches :

- SAR validation : Use in silico tools (e.g., molecular docking) to predict binding affinities before biological testing .

Q. What are the potential hazards of mishandling 3-(Phenylamino)pentanoic acid during synthesis, and how can risks be mitigated?

Methodological Answer :

- Hazard identification :

- Reactivity : Avoid exposure to strong oxidizers (risk of exothermic decomposition) .

- Toxicity : Conduct acute toxicity assays (e.g., LD50 in rodents) if no prior data exists .

- Risk mitigation :

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.